molecular formula C18H20N4O3S2 B2989544 (Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 380589-00-4

(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2989544
CAS RN: 380589-00-4
M. Wt: 404.5
InChI Key: RLGUNQAPPAWUQG-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of heterocyclic compounds, similar in structure to the specified compound, in the synthesis of diverse heterocyclic systems. For instance, derivatives of pyrido[1,2-a]pyrimidinones have been synthesized for potential use in medicinal chemistry due to their biological activities. These compounds serve as key intermediates in the development of new drugs and materials with specific properties (Toplak et al., 1999).

Antimicrobial Applications

Thiazolidinone derivatives, including those containing the thieno[d]pyrimidine-4-one moiety, have been explored for their antimicrobial properties. These compounds have shown promising in vitro activity against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Anticancer and Antiangiogenic Activities

Novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects. These studies indicate that certain derivatives can inhibit tumor growth and tumor-induced angiogenesis in mouse models, offering insights into new therapeutic approaches for cancer treatment (Chandrappa et al., 2010).

Antitumor Activity

Xanthotoxin derivatives, including thiazolidinone compounds, have been synthesized and assessed for their antitumor activities. These compounds exhibit cytotoxic effects against cancer cell lines, further supporting the potential of thiazolidinone derivatives in cancer research (Abdel Hafez et al., 2009).

Antifungal Effects

Studies on derivatives of pyrimidin-2-amine have explored their antifungal properties, demonstrating effectiveness against various fungi types. These findings suggest the potential of similar compounds in developing new antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-11(2)22-17(24)13(27-18(22)26)10-12-15(19-7-9-25-3)20-14-6-4-5-8-21(14)16(12)23/h4-6,8,10-11,19H,7,9H2,1-3H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGUNQAPPAWUQG-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-isopropyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

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